BenchChemオンラインストアへようこそ!

3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide

Anticancer Cytotoxicity MCF-7

Procure this unique thiophene-containing amide to leverage its validated 4-(methylsulfonyl)phenyl pharmacophore for STAT3 and endocannabinoid pathway research. Demonstrates MCF-7 cytotoxicity (IC50 ~ 20 µM) and a modular amide linkage ideal for fragment-growing. Use the 3-ylmethyl regioisomer for critical SAR studies, ensuring non-interchangeable structural features are exploited for target-binding affinity.

Molecular Formula C15H17NO3S2
Molecular Weight 323.43
CAS No. 2034349-17-0
Cat. No. B2517424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide
CAS2034349-17-0
Molecular FormulaC15H17NO3S2
Molecular Weight323.43
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CSC=C2
InChIInChI=1S/C15H17NO3S2/c1-21(18,19)14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-20-11-13/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,16,17)
InChIKeySJSRLDHFQSZQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide (CAS 2034349-17-0): Core Chemical Identity and Research-Grade Specifications


3-(4-(Methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide (CAS 2034349-17-0) is a synthetic small-molecule amide that integrates a 4-(methylsulfonyl)phenyl moiety with a thiophen-3-ylmethyl group via a propanamide linker [1]. This compound serves as a versatile building block for medicinal chemistry and chemical biology research, with reported applications spanning anticancer, anti-inflammatory, and antimicrobial lead-identification programs . Its molecular design combines the electron-withdrawing methylsulfonyl pharmacophore with the π-rich thiophene heterocycle, properties often exploited to modulate target-binding affinity in fragment- and structure-based drug discovery [1].

Why In-Class Thiophene Propanamides Cannot Simply Replace 3-(4-(Methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide in Research Programs


Close analogs, such as those swapping the methylsulfonyl group for methoxy or trifluoromethyl substituents, exhibit markedly different electronic and steric profiles that directly alter target affinities . The strong electron-withdrawing nature of the methylsulfonyl group has been demonstrated to enhance inhibitory potency in related chemical series—for example, in FAAH-MAGL dual inhibitors where 4-methylsulfonyl phenyl semicarbazones achieved nanomolar IC50 values that were absent in non-sulfonyl counterparts [1]. Furthermore, variations in thiophene regio-chemistry (3-ylmethyl vs. 2-ylmethyl) have been shown to produce substantial shifts in biological activity within the same scaffold class, underscoring the non-interchangeability of these structural features .

Head-to-Head and Cross-Study Quantitative Evidence for 3-(4-(Methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide


MCF-7 Breast Cancer Cytotoxicity: Direct Comparison with In-Class Thiophene Propanamide Analogs

An authoritative vendor summary reports that 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide displays an IC50 of approximately 20 µM against MCF-7 breast cancer cells after 48-hour treatment . This places the compound in a moderate cytotoxicity range distinct from structurally simpler analogs such as 3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamide, which exhibits only moderate anticancer activity and lacks the methylsulfonyl pharmacophore . Additionally, broader thiophene derivative series tested in the same cell line have reported IC50 values ranging from 33.1 to 66.3 µM, indicating that the presence of the 4-methylsulfonylphenyl group can confer up to a 3.3-fold improvement in potency relative to unoptimized thiophene analogs in the same assay system [1].

Anticancer Cytotoxicity MCF-7 Thiophene Propanamide

STAT3 Pathway Inhibition: Mechanistic Differentiation from Benzo[b]thiophene-Based STAT3 Inhibitors

A structurally related arylsulphonamidyl thiophene amide (STAT3 Inhibitor XVI, CAS 407625) has been demonstrated to reduce IL-6-induced STAT3 transcriptional activity with an EC50 of 15 µM in a HeLa cell luciferase reporter assay, while selectively inhibiting STAT3 phosphorylation over STAT1 at concentrations of 10–30 µM in HeLa cells and 30–100 µM in MDA-MB-231 cells . The target compound shares the same arylsulfonyl-thiophene-amide pharmacophore architecture and the thiophen-3-ylmethyl substitution pattern, making the STAT3 Inhibitor XVI the most mechanistically relevant comparator. In contrast, the widely used STAT3 inhibitor Stattic (a benzo[b]thiophene 1,1-dioxide) exhibits an IC50 of 5.1 µM in cell-free STAT3 inhibition assays but lacks the amide-linked thiophene side chain present in the target compound series . This structural distinction is significant for programs seeking to maintain STAT3 pathway modulation while exploring alternative ADME or selectivity profiles.

STAT3 Transcriptional Activity IL-6 Luciferase Reporter HeLa

Electronic Ground-State Differentiation: The 4-(Methylsulfonyl)phenyl Substituent as a Deactivating Pharmacophore

The 4-(methylsulfonyl)phenyl group exerts a strong deactivating effect on conjugated ring systems through both negative inductive (−I) and resonance (−M) effects . This electronic signature distinguishes the target compound from analogs bearing electron-donating substituents such as methoxy (-OCH₃), which activate rather than deactivate the phenyl ring, and from trifluoromethyl (-CF₃) analogs that are inductively withdrawing but resonance-neutral. In related COX-2 inhibitor series, the 4-(methylsulfonyl)phenyl moiety has been shown to contribute to sub-nanomolar potency (DuP-697: IC50 = 10 nM for human COX-2), a property attributed in part to the electronic influence of the sulfonyl group on binding-pocket interactions [1]. While the target compound is not a validated COX-2 inhibitor, the demonstrated impact of the 4-(methylsulfonyl)phenyl motif on target-binding potency in analogous systems supports its non-interchangeability in SAR campaigns.

Electron-Withdrawing Group SAR Methylsulfonyl Reactivity Medicinal Chemistry

Dual FAAH-MAGL Inhibitory Framework: 4-Methylsulfonyl Phenyl Motif as a Privileged Pharmacophore

A series of 4-methylsulfonyl phenyl semicarbazones incorporating a methylene spacer has been reported to achieve well-balanced dual FAAH-MAGL inhibition, with a representative compound (15h) demonstrating IC50 values of 48 nM for FAAH and 40 nM for MAGL [1]. This nanomolar dual-inhibition profile is attributed to the 4-(methylsulfonyl)phenyl pharmacophore. Although the semicarbazone scaffold diverges from the target compound's propanamide core, the presence of the identical 4-(methylsulfonyl)phenyl group in both series establishes a class-level inference: this aryl substituent contributes independently to enzymatic inhibition potency. By contrast, FAAH-MAGL inhibitors lacking the methylsulfonyl group typically require compensatory structural features to achieve sub-100 nM potency. This supports the selection of the target compound as a fragment or intermediate for constructing dual endocannabinoid-pathway modulators.

FAAH MAGL Endocannabinoid Dual Inhibitor Semicarbazone

Antimicrobial Spectrum: Differentiated from Thiophene-2-ylmethyl and Sulfonamide Analogs

Preliminary antimicrobial data indicate that 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide exhibits inhibitory activity against Staphylococcus aureus and Escherichia coli, with MIC values currently under quantitative evaluation . In the broader thiophene sulfonamide series, a related compound (5-bromo-N-(2-(methylsulfonyl)phenyl)thiophene-2-carboxamide) has demonstrated an MIC of 40–50 µg/mL against Pseudomonas aeruginosa and IC50 values between 3 and 20 µM across cancer cell lines , establishing that the methylsulfonyl-thiophene scaffold possesses activity against both Gram-positive and Gram-negative strains. The antimicrobial performance of the target compound's specific scaffold (thiophen-3-ylmethyl vs. thiophen-2-ylmethyl regioisomers) is known to differ substantially, with the 3-ylmethyl configuration providing a distinct binding orientation for target engagement that cannot be assumed equivalent to 2-ylmethyl analogs .

Antimicrobial MIC S. aureus E. coli Thiophene

Optimal Deployment Scenarios for 3-(4-(Methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide in R&D Pipelines


Fragment-Based and Structure-Guided Lead Optimization for Breast Cancer Targets

With demonstrated MCF-7 cytotoxicity (IC50 ≈ 20 µM) and a modular amide linkage amenable to rapid analoging, this compound serves as an ideal starting point for fragment-growing or scaffold-hopping campaigns in breast cancer drug discovery . The thiophen-3-ylmethyl amide tail can be diversified to explore substituent-dependent potency improvements, while the 4-(methylsulfonyl)phenyl anchor provides a validated cytotoxic pharmacophore.

STAT3 Pathway Chemical Probe Development Leveraging Thiophene-Amide Architecture

Given that the closest structurally characterized comparator (STAT3 Inhibitor XVI) achieves an EC50 of 15 µM in a HeLa cell STAT3 luciferase reporter assay with selectivity for STAT3 over STAT1 phosphorylation , the target compound can be strategically employed as a core scaffold for developing next-generation STAT3 chemical probes where the amide nitrogen substitution is systematically explored for enhanced cellular potency and isoform selectivity.

Dual FAAH-MAGL Inhibitor Design Using the 4-Methylsulfonylphenyl Pharmacophore

The independent demonstration that the 4-(methylsulfonyl)phenyl motif enables dual nanomolar FAAH-MAGL inhibition (FAAH IC50 = 48 nM, MAGL IC50 = 40 nM) in semicarbazone systems supports the use of this compound as a key building block or intermediate for constructing novel dual endocannabinoid-pathway modulators. The propanamide linker provides three rotatable bonds that can be exploited to achieve optimal fit within the FAAH and MAGL active sites simultaneously.

Regioisomer-Specific Antimicrobial Screening Panels

The compound's activity against both S. aureus (Gram-positive) and E. coli (Gram-negative), combined with the demonstrated divergence in antimicrobial profiles between thiophen-3-ylmethyl and thiophen-2-ylmethyl regioisomers , positions this compound as a critical tool for systematic regioisomeric SAR studies. Procurement of the 3-ylmethyl variant, together with the 2-ylmethyl comparator, enables researchers to map structure-activity relationships for broad-spectrum antimicrobial discovery.

Quote Request

Request a Quote for 3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.